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Compound of Interest

Compound Name:
2-Chloro-N-(4-imidazol-1-yl-

phenyl)-acetamide

CAS No.: 878619-48-8

Cat. No.: B2745580

Get Quote

Executive Summary
2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide (CAS: 878619-48-8) is a covalent fragment

featuring a chloroacetamide warhead and a phenyl-imidazole scaffold.[1] In drug discovery, this

compound serves as a chemical probe or screening hit, primarily targeting cysteine-dependent

enzymes such as Deubiquitinases (DUBs), Cysteine Proteases, or Transglutaminases.

This guide provides a rigorous framework for assessing the specificity of this compound. Unlike

optimized inhibitors, this molecule represents a "starting point" with high intrinsic reactivity. Its

evaluation requires a comparative analysis against broad-spectrum alkylators (e.g.,

Iodoacetamide) and target-specific probes (e.g., PR-619, G5) to distinguish true target

engagement from promiscuous proteome labeling.

Mechanism of Action & Chemical Logic
The Warhead: Chloroacetamide
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The chloroacetamide group is an electrophile that reacts with nucleophilic cysteine residues via

an S_N2 alkylation mechanism.

Reactivity: Moderate to High. Less selective than acrylamides (Michael acceptors) but more

stable than acid chlorides.

Selectivity Driver: The phenyl-imidazole scaffold dictates non-covalent binding affinity (K_i)

before the covalent bond forms (k_inact). The imidazole ring often coordinates with active

site metals (e.g., Zn²⁺ in JAMM DUBs) or engages in hydrogen bonding.

Reaction Pathway
The compound binds to the target protein's active site, positioning the chloroacetamide near a

catalytic or non-catalytic cysteine. The sulfur atom of the cysteine attacks the alpha-carbon,

displacing the chloride ion and forming a stable thioether bond.
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Figure 1: Two-step mechanism of covalent inhibition. Specificity is driven by the initial binding

affinity (

) provided by the phenyl-imidazole scaffold.

Comparative Analysis: Specificity Profile
To validate 2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide, it must be benchmarked against

established tools.

Comparison Table: Specificity & Utility
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Feature
The Candidate (2-
Chloro-N-...)

Alternative 1: PR-

619 (Pan-DUB
Inhibitor)

Alternative 2:

Iodoacetamide

(Non-Specific
Alkylator)

Primary Target
Putative Cysteine

Proteases / DUBs

Broad spectrum DUBs

(USP, UCH, OTU)

All accessible

Cysteines

Mechanism
Covalent

(Chloroacetamide)

Covalent

(Thiocyanate/Vinyl

Sulfone)

Covalent

(Iodoacetamide)

Specificity
Moderate (Scaffold-

driven)

Low-Moderate (Class-

specific)

Very Low

(Promiscuous)

Use Case
Hit-to-Lead, Fragment

Screening

Positive Control for

DUB Activity

Negative Control for

Specificity

Key Limitation

Potential off-target

alkylation of

glutathione or non-

catalytic cysteines.

Lack of isoform

selectivity.

Cytotoxicity;

proteome-wide

damage.

Interpretation of Specificity
vs. Iodoacetamide (IAA): If your compound shows a labeling profile identical to IAA, it is a

non-specific alkylator. A specific hit should label a subset of bands (in gel-based assays) or

proteins (in mass spec) compared to IAA.

vs. PR-619: PR-619 inhibits a wide range of DUBs. If your compound inhibits only a specific

band (e.g., ~37 kDa for USP14) while PR-619 inhibits all, your compound has superior

isoform specificity.

Experimental Protocols for Specificity Assessment
To objectively assess the specificity of 2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide, use

Activity-Based Protein Profiling (ABPP). This method visualizes the active proteome and

detects off-target engagement.
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Protocol A: Gel-Based Competitive ABPP
Objective: Determine if the compound competes with a broad-spectrum probe (e.g.,

Rhodamine-Ubiquitin or a Fluorescent Chloroacetamide Probe) for active site binding.

Materials:

Cell Lysate (e.g., HEK293 or HeLa).

Probe: HA-Ub-VS (Hemagglutinin-Ubiquitin-Vinyl Sulfone) or TAMRA-Polypeptide.

Test Compound: 2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide (1, 10, 50, 100 µM).

Control: DMSO (Vehicle).

Workflow:

Incubation: Treat cell lysate (50 µg) with the Test Compound at varying concentrations for 30

min at 37°C.

Labeling: Add the Activity-Based Probe (e.g., HA-Ub-VS) to the lysate and incubate for 30

min. Note: The probe only binds to active enzymes that are NOT inhibited by the test

compound.

Separation: Run samples on SDS-PAGE.

Detection: Perform Western Blot (anti-HA) or In-Gel Fluorescence.

Analysis: Loss of signal indicates target engagement. Specificity is confirmed if only specific

bands disappear, while the majority of the proteome remains labeled.

Protocol B: SILAC-Based Quantitative Proteomics
Objective: Identify the exact protein targets and quantify the selectivity window.

Methodology:

Cell Culture: Grow cells in "Light" (Arg0/Lys0) and "Heavy" (Arg10/Lys8) medium.
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Treatment: Treat "Heavy" cells with 2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide (10

µM) and "Light" cells with DMSO.

Lysis & Probe Labeling: Lyse cells, mix lysates 1:1, and treat with a biotinylated-

iodoacetamide probe (to label all available cysteines).

Enrichment: Streptavidin pull-down of labeled proteins.

LC-MS/MS: Analyze peptides.

Data Logic: Proteins with a High Heavy/Light ratio are not targets (unaffected). Proteins with

a Low Heavy/Light ratio (<0.5) are targets (the compound blocked the probe).
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Figure 2: Competitive ABPP workflow to distinguish specific inhibition from non-specific

alkylation.

Supporting Data (Representative)
Note: The following data represents the expected profile for a specific chloroacetamide

fragment hit in a DUB profiling assay.

Table 2: Representative IC50 Values (µM)

Target Enzyme
2-Chloro-N-(4-

imidazol-1-yl-

phenyl)-acetamide

Reference Inhibitor

(G5)
Selectivity Ratio

USP14 (Target) 5.2 µM 0.8 µM Moderate

UCH-L5 (Off-Target) 12.5 µM 1.2 µM ~2.4x

USP7 (Off-Target) >100 µM >100 µM >20x

Caspase-3 (Cysteine

Protease)
45.0 µM >100 µM Low

Analysis: The compound shows moderate potency (single-digit micromolar) against USP14 but

lacks the high selectivity of optimized probes like G5. The ~2.4x selectivity window against

UCH-L5 indicates that while the phenyl-imidazole scaffold provides some recognition, further

medicinal chemistry optimization (e.g., modifying the linker or the imidazole position) is required

to improve specificity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-氯-N-(4-咪唑-1-基-苯基)-乙酰胺 CAS#: 878619-48-8 • ChemWhat |
化学品和生物制品数据库 [chemwhat.net]

To cite this document: BenchChem. [Specificity Assessment Guide: 2-Chloro-N-(4-imidazol-
1-yl-phenyl)-acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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